Cas no 3561-67-9 (Bis(phenylthio)methane)

ビス(フェニルチオ)メタンは、有機硫黄化合物の一種で、化学式C13H12S2で表されます。この化合物は、2つのフェニルチオ基がメチレン基に結合した構造を持ち、高い熱安定性と優れた耐薬品性を示します。特に、ポリマー添加剤やゴム配合剤として利用され、耐熱性や耐酸化性の向上に寄与します。また、有機合成中間体としても有用で、官能基の保護や特定の反応の触媒として機能することが知られています。その特異な化学構造により、他のチオエーテル系化合物と比較して高い反応選択性を発揮する点が特徴です。

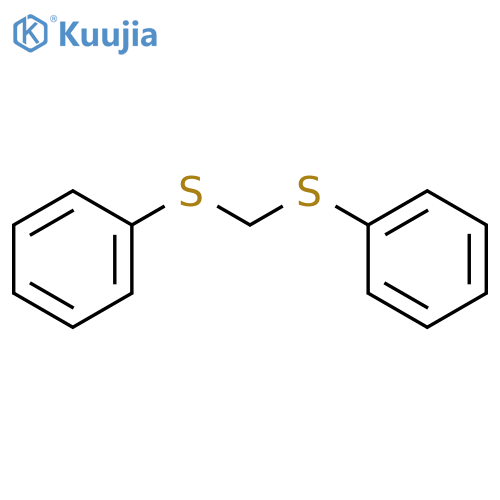

Bis(phenylthio)methane structure

商品名:Bis(phenylthio)methane

Bis(phenylthio)methane 化学的及び物理的性質

名前と識別子

-

- [methylenebis(thio)]bisbenzene

- Bis(phenylthio)methane

- 1,1'-(METHYLENEBIS(THIO))BISBENZENE

- phenylsulfanylmethylsulfanylbenzene

- formaldehyde diphenylmercaptal

- formaldehyde S,S-diphenyl acetal

- Bis-(Phenylthio)methane

- Formaldehyde diphenyl mercaptal

- (Methylenebis(thio))bisbenzene

- Bis(phenyithio)methane

- ZHUPZVIALZHGGP-UHFFFAOYSA-N

- Q63396512

- Diphenylthiomethane

- C13H12S2

- NSC65477

- phenylsulfanyl-methylsulfanyl-benzene

- Bis(thiophenoxy)methane

- {[(phenylsulfanyl)methyl]sulfanyl}benzene

- Benzene, 1,1'-[methylenebis(thio)]bis-

- (phenylthiomethylthio)benzene

- NCIOpen2_003405

- DTXSID20189083

- AMY25148

- ZHUPZVIALZHGGP-UHFFFAOYSA-

- D70194

- EINECS 222-624-4

- ([(Phenylsulfanyl)methyl]sulfanyl)benzene #

- NS00029885

- [(phenylthio)methylthio]benzene

- 1,1'-[Methylenebis(thio)]bis[benzene]

- B1444

- UNII-3EEZ74862L

- Di(phenylthio)methane

- A822904

- MFCD00003067

- 1-methylsulfanyl-2-phenylsulfanyl-benzene

- AKOS015840602

- Formaldehyde diphenyl dithioacetal

- SCHEMBL777671

- NSC 65477

- FT-0623088

- AS-57676

- Formaldehyde bis(phenylthio) acetal

- 3EEZ74862L

- Bis(phenylthio)methane, >=98.0% (GC)

- NSC-65477

- 3561-67-9

- CS-W010352

- InChI=1/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2

- DB-022681

- STK331044

- 1,1'-(methanediyldisulfanediyl)dibenzene

-

- MDL: MFCD00003067

- インチ: 1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2

- InChIKey: ZHUPZVIALZHGGP-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])SC1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 1874146

計算された属性

- せいみつぶんしりょう: 232.03800

- どういたいしつりょう: 232.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 5.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 50.6

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.2633 (rough estimate)

- ゆうかいてん: 34-37 °C (lit.)

- ふってん: 194 °C/8 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.6210 (estimate)

- すいようせい: Insoluble in water.

- PSA: 50.60000

- LogP: 4.52850

- ようかいせい: 不溶性

Bis(phenylthio)methane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:UN 3335

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:13

-

危険物標識:

- 危険レベル:STENCH

- リスク用語:R36/37/38

Bis(phenylthio)methane 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Bis(phenylthio)methane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01723-5g |

Bis(phenylthio)methane, 98+% |

3561-67-9 | 98+% | 5g |

¥484.00 | 2023-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1444-5G |

Bis(phenylthio)methane |

3561-67-9 | >97.0%(GC) | 5g |

¥120.00 | 2024-04-15 | |

| Ambeed | A395356-1g |

Bis(phenylthio)methane |

3561-67-9 | 97% | 1g |

$15.0 | 2025-03-05 | |

| Ambeed | A395356-100g |

Bis(phenylthio)methane |

3561-67-9 | 97% | 100g |

$184.0 | 2025-03-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023068-5g |

Bis(phenylthio)methane |

3561-67-9 | 97% | 5g |

¥101 | 2024-05-24 | |

| Fluorochem | 003674-5g |

Bis(phenylthio)methane |

3561-67-9 | 97% | 5g |

£14.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023068-25g |

Bis(phenylthio)methane |

3561-67-9 | 97% | 25g |

¥408 | 2024-05-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B140293-5g |

Bis(phenylthio)methane |

3561-67-9 | ≥97.0% | 5g |

¥86.90 | 2023-09-04 | |

| TRC | P320828-50mg |

Bis(phenylthio)methane |

3561-67-9 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Apollo Scientific | OR26246-100g |

1,1'-(Methanediyldisulphanediyl)dibenzene |

3561-67-9 | 97% | 100g |

£131.00 | 2025-02-19 |

Bis(phenylthio)methane 関連文献

-

Jian-Rong Li,Xian-He Bu,Jiao Jiao,Wen-Ping Du,Xiu-Hua Xu,Ruo-Hua Zhang Dalton Trans. 2005 464

-

Joseph L. Greene,Philip B. Shevlin J. Chem. Soc. D 1971 1092

-

3. Catalytic asymmetric sulfimidation of 1,3-dithianesYoshihiro Miyake,Hiroya Takada,Kouichi Ohe,Sakae Uemura J. Chem. Soc. Perkin Trans. 1 1998 2373

-

Zi-Hao Fu,Hao-Dong Tian,Shao-Fei Ni,James S. Wright,Ming Li,Li-Rong Wen,Lin-Bao Zhang Green Chem. 2022 24 4772

-

Yange Huang,Adriaan J. Minnaard,Ben L. Feringa Org. Biomol. Chem. 2012 10 29

3561-67-9 (Bis(phenylthio)methane) 関連製品

- 4832-52-4(Tris(phenylthio)methane)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3561-67-9)Bis(phenylthio)methane

清らかである:99%

はかる:100g

価格 ($):150.0